

Preclinical Oncology Research on M090: A Review of Available Data

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Compound of Interest

Compound Name: M090

Cat. No.: B15536715

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Initial searches for preclinical studies of a compound designated "**M090**" in the field of oncology have not yielded information on a specific therapeutic agent. Instead, the identifier "**M090**" appears in scientific literature as a designation for patient-derived materials or cases within larger cancer research studies.

Multiple research papers reference "**M090**" in the context of specific patient samples used in preclinical models. For instance, in studies on colorectal cancer, "**M090**" is used to identify a specific patient-derived xenograft (PDX) model harboring a KRAS G12D mutation.[1][2] Similarly, in the context of breast cancer research, "**M090**" has been used to denote a ductal carcinoma sample in studies evaluating therapeutic responses and a patient in a clinical trial investigating mifepristone.[3][4] Furthermore, a study on the epigenetic profiling of brain cancer identifies "**M090**" as a meningioma sample.[5]

These findings indicate that "**M090**" is not a publicly documented name for an oncology drug candidate undergoing preclinical evaluation. The references point towards its use as an internal identifier for biological samples or individual cases within specific research cohorts.

Consequently, a comprehensive technical guide or whitepaper on the preclinical studies of an oncology compound named **M090** cannot be compiled from the available scientific literature. There is no evidence of a drug with this designation having a described mechanism of action, nor are there published in vitro or in vivo studies, quantitative data, or established experimental protocols associated with it.

Therefore, the creation of data tables summarizing quantitative findings, detailed experimental methodologies, and signaling pathway diagrams as requested is not feasible. The available information is limited to the use of "M090" as a sample or patient identifier in broader cancer research, without any indication of it being a therapeutic agent under investigation.

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References

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